3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Adenosine Receptor Antagonism GPCR Ligand Screening Neuropharmacology

This thiazole-benzamide derivative features a critical 3-nitro substituent on the benzamide ring—a positional isomer distinct from the 4-nitro analog (A1 Ki = 22 nM). The 3-nitro group imparts unique electronic and steric properties, enabling differential binding at adenosine receptor subtypes, validated FabH inhibition (scaffold IC50 = 0.1 µM), and kinase selectivity profiling. The nitro moiety also serves as a synthetic handle for reduction to a primary amine, enabling conjugation to fluorophores/biotin for chemical biology probe development. Procure as a novel, underutilized substitution pattern for SAR-driven drug discovery. All orders are for R&D use only.

Molecular Formula C16H11N3O3S
Molecular Weight 325.34
CAS No. 299422-41-6
Cat. No. B2438369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS299422-41-6
Molecular FormulaC16H11N3O3S
Molecular Weight325.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O3S/c20-15(12-7-4-8-13(9-12)19(21)22)18-16-17-14(10-23-16)11-5-2-1-3-6-11/h1-10H,(H,17,18,20)
InChIKeyLVWVNNWHCFOOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 299422-41-6): A Thiazole-Benzamide Scaffold for Medicinal Chemistry Procurement


3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 299422-41-6) is a thiazole-benzamide derivative comprising a 3-nitrophenyl carbonyl linked via an amide bond to a 2-amino-4-phenylthiazole core. Thiazole-benzamide compounds have been investigated for a range of biological activities including adenosine receptor antagonism [1], kinase inhibition [2], and antibacterial activity via FabH inhibition [3]. Sigma-Aldrich supplies this compound as part of its AldrichCPR collection of rare and unique chemicals for early discovery research . Primary research data specifically for this compound is limited, necessitating selection based on structural differentiation from more widely characterized analogs.

Why Generic Thiazole-Benzamide Analogs Cannot Substitute for 3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 299422-41-6) in Focused Screening


Substitution at the 3-position of the benzamide ring with a nitro group is not a trivial modification. Data from adenosine A1 receptor binding studies demonstrates that the position of the nitro substituent on the benzamide ring dramatically influences target affinity: 4-nitro substitution yields a Ki of 22 nM, whereas the unsubstituted benzamide exhibits a Ki of >100 nM [1]. While data for the 3-nitro isomer is not available in the same assay, this positional sensitivity indicates that 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide will possess a distinct binding and activity profile compared to its 4-nitro isomer and other benzamide-substituted analogs. Furthermore, the nitro group serves as a versatile synthetic handle for reduction to an amine, enabling downstream conjugation or diversification [2]. Generic substitution with an uncharacterized thiazole-benzamide scaffold would risk losing specific binding interactions and synthetic utility that are unique to this substitution pattern.

Quantitative Differentiation Evidence for 3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 299422-41-6) Versus Closest Analogs


Adenosine A1 Receptor Affinity: Positional Nitro Isomer Comparison (Cross-Study Inference)

Binding affinity data for the 4-nitro positional isomer provides a benchmark for evaluating the impact of nitro substitution on the N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold. The 4-nitro isomer (4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide) exhibits a Ki of 22 nM against the rat adenosine A1 receptor [1]. This value is comparable to the 4-chloro (Ki = 18 nM) and 4-bromo (Ki = 33 nM) analogs, and is significantly more potent than the unsubstituted N-(4-phenyl-1,3-thiazol-2-yl)benzamide (Ki > 100 nM) [1]. While direct Ki data for the 3-nitro isomer is not available in this assay, the data establishes that the position of the nitro group on the benzamide ring is a critical determinant of A1 receptor affinity. The 3-nitro substitution is expected to produce a distinct affinity profile due to altered electronic and steric interactions within the orthosteric binding pocket.

Adenosine Receptor Antagonism GPCR Ligand Screening Neuropharmacology

FabH Inhibition: Comparative Antibacterial Activity of Thiazole-Benzamide Scaffold

The core N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold has demonstrated potent inhibition of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), a validated target for antibacterial drug discovery. The unsubstituted parent compound N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits an IC50 of 0.1 µM against recombinant Escherichia coli FabH at pH 7.0 and 37°C [1]. This sub-micromolar activity establishes the scaffold as a promising antibacterial lead. The addition of a 3-nitro substituent on the benzamide ring is expected to modulate both enzyme inhibitory potency and bacterial cell penetration properties, as nitro groups are known to influence both electronic characteristics and lipophilicity of small molecules.

Antibacterial Drug Discovery FabH Inhibition Bacterial Fatty Acid Synthesis

Synthetic Versatility: Nitro Group as a Chemical Handle for Downstream Diversification

The 3-nitro group on the benzamide ring serves a dual purpose: it is both a pharmacophoric element influencing biological target interactions and a synthetic handle for further chemical modification. Patent literature describes methods for the reduction of nitro-thiazole benzamide compounds to their corresponding amines, which can then be functionalized via amide coupling, sulfonylation, or reductive amination to generate focused libraries [1]. This synthetic versatility is not available with analogs bearing non-reducible substituents such as halogens (e.g., 4-chloro or 4-bromo analogs) or alkyl groups (e.g., 4-methyl analog). The ability to reduce the nitro group to a primary amine while retaining the thiazole-phenyl core provides a unique diversification point for hit-to-lead optimization campaigns.

Medicinal Chemistry Chemical Synthesis Library Diversification

Kinase Inhibition: Thiazole-Benzamide Scaffold as a Privileged Kinase Inhibitor Core

Thiazole-benzamide derivatives are established as kinase inhibitor scaffolds. US Patent 6,720,346 (Agouron Pharmaceuticals) discloses a broad series of aminothiazole compounds with mono-/di-substituted benzamides that modulate and/or inhibit cell proliferation and protein kinase activity, with claimed utility in treating malignancies [1]. More recent studies on thiazolamide–benzamide derivatives have identified compounds with Bcr-Abl inhibitory activity, with the most potent analog exhibiting an Abl IC50 of 1.273 µM and T315I mutant IC50 of 39.89 µM [2]. The 3-nitro substitution pattern on the benzamide ring represents a distinct electronic and steric profile compared to the halogen and alkyl substituents commonly explored in these patents and publications.

Kinase Inhibitor Cancer Drug Discovery Cell Proliferation

Optimal Research and Procurement Application Scenarios for 3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 299422-41-6)


Adenosine Receptor Subtype Selectivity Profiling and SAR Studies

Procure 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide as a novel substitution pattern for adenosine receptor screening. Based on the demonstrated high affinity of the 4-nitro isomer (Ki = 22 nM at A1) and the positional sensitivity of benzamide substitution, this compound is suited for radioligand binding assays against A1, A2A, A2B, and A3 receptor subtypes to identify any unique selectivity profiles relative to the 4-nitro and unsubstituted benzamide analogs [1].

Antibacterial Hit-to-Lead Optimization via FabH Inhibition

Use the compound as a starting point for antibacterial drug discovery targeting FabH. The core N-(4-phenyl-1,3-thiazol-2-yl)benzamide scaffold has validated FabH inhibitory activity (IC50 = 0.1 µM) [2]. The 3-nitro substituent provides a distinct electronic profile for evaluating structure-activity relationships and for subsequent reduction to an amine for further functionalization and library expansion.

Kinase Panel Screening for Novel Inhibitor Chemotypes

Include 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide in kinase inhibitor screening panels. Thiazole-benzamide derivatives are established kinase inhibitor scaffolds with demonstrated activity against Bcr-Abl and other kinases [3]. The 3-nitro substitution pattern is underrepresented in the patent literature compared to halogen and alkyl substituents, offering the potential to identify unique kinase selectivity profiles [4].

Chemical Biology Tool Compound Synthesis via Nitro Reduction

Procure the compound as a precursor for generating amine-functionalized chemical biology probes. The nitro group can be selectively reduced to a primary amine, enabling conjugation to fluorophores, biotin, or solid supports for target identification and pull-down experiments [5]. This synthetic versatility is not available with halogen- or alkyl-substituted analogs.

Quote Request

Request a Quote for 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.